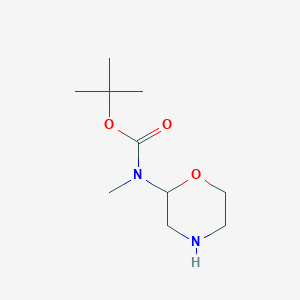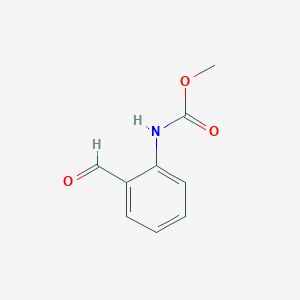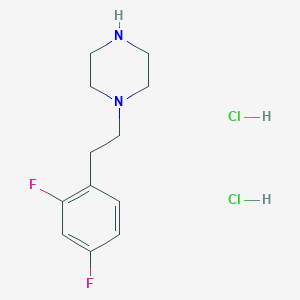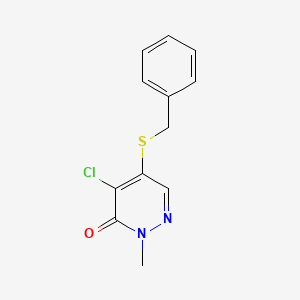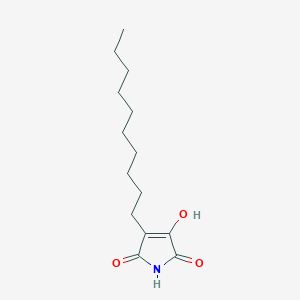
3-Decyl-2,5-dioxo-4-hydroxy-3-pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline typically involves the reaction of decylamine with maleic anhydride under specific conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its role as an inhibitor of hydroxyacid oxidase 1, an enzyme involved in various metabolic pathways . Additionally, it has industrial applications in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline involves its interaction with hydroxyacid oxidase 1 . This enzyme catalyzes the oxidation of glycolate to glyoxylate, a key step in plant photorespiration . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the metabolic pathway . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
3-Decyl-2,5-Dioxo-4-Hydroxy-3-Pyrroline can be compared with other similar compounds such as 3-Decyl-4-Hydroxy-1H-Pyrrole-2,5-Dione and 3-Decyl-4-Hydroxy-Pyrrole-2,5-Dione . These compounds share a similar core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific decyl substituent and its ability to inhibit hydroxyacid oxidase 1 . This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
80458-70-4 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-decyl-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C14H23NO3/c1-2-3-4-5-6-7-8-9-10-11-12(16)14(18)15-13(11)17/h2-10H2,1H3,(H2,15,16,17,18) |
InChI Key |
LXIDJQZEXUQBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)NC1=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
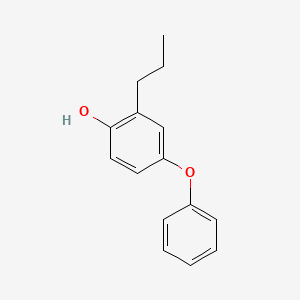
![octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one](/img/structure/B8736278.png)
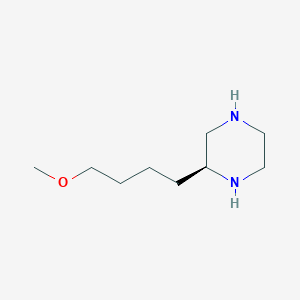
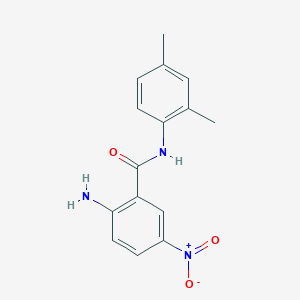
![6-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8736294.png)
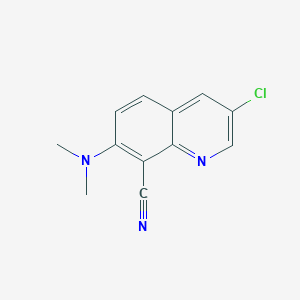
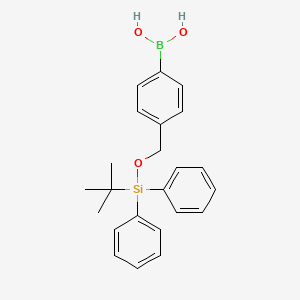
![Acetic acid, [(4-fluoro-2-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B8736316.png)
![8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8736325.png)
![Ethanol, 2-[(1-methylethyl)(phenylmethyl)amino]-](/img/structure/B8736329.png)
